molecular formula C10H25NO6P2 B14162310 Imidodiphosphoric acid, ethyl-, tetraethyl ester CAS No. 3654-42-0

Imidodiphosphoric acid, ethyl-, tetraethyl ester

Cat. No.: B14162310
CAS No.: 3654-42-0
M. Wt: 317.26 g/mol
InChI Key: UVNRZRWWHRXZCI-UHFFFAOYSA-N
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Description

Imidodiphosphoric acid, ethyl-, tetraethyl ester is a chemical compound with the molecular formula C8H21NO6P2 It is an ester derivative of imidodiphosphoric acid and is known for its applications in various fields of scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidodiphosphoric acid, ethyl-, tetraethyl ester typically involves the reaction of dichlorophosphinylphosphorimidic trichloride with ethanol. The reaction conditions are carefully controlled to ensure the formation of the desired ester. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Imidodiphosphoric acid, ethyl-, tetraethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphoric acid derivatives, simpler phosphorous compounds, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Imidodiphosphoric acid, ethyl-, tetraethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which imidodiphosphoric acid, ethyl-, tetraethyl ester exerts its effects involves its interaction with various molecular targets and pathways. It acts as a bifunctional catalyst in ring-opening polymerization reactions, facilitating the formation of polymers with controlled molecular weights and narrow polydispersities. The compound’s ability to form stable complexes with metal ions also plays a crucial role in its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Inorganic Pyrophosphate: Structurally similar to imidodiphosphoric acid, ethyl-, tetraethyl ester, inorganic pyrophosphate is involved in cellular metabolism and energy transfer.

    Phosphoric Acid Esters: These compounds share similar ester functional groups and are used in various industrial applications.

Uniqueness

Its structural properties and reactivity make it a valuable compound for studying complex biochemical processes and developing new materials .

Properties

CAS No.

3654-42-0

Molecular Formula

C10H25NO6P2

Molecular Weight

317.26 g/mol

IUPAC Name

N,N-bis(diethoxyphosphoryl)ethanamine

InChI

InChI=1S/C10H25NO6P2/c1-6-11(18(12,14-7-2)15-8-3)19(13,16-9-4)17-10-5/h6-10H2,1-5H3

InChI Key

UVNRZRWWHRXZCI-UHFFFAOYSA-N

Canonical SMILES

CCN(P(=O)(OCC)OCC)P(=O)(OCC)OCC

Origin of Product

United States

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